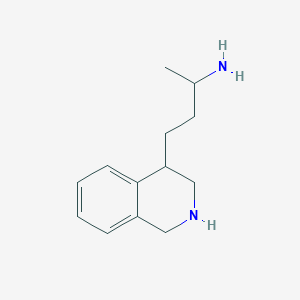

4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine is a compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are part of the larger family of isoquinoline alkaloids . The structure of this compound includes a tetrahydroisoquinoline core, which is a significant motif in various natural products and therapeutic agents .

Vorbereitungsmethoden

The synthesis of 4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine can be achieved through several synthetic routes. One common method involves the functionalization of the tetrahydroisoquinoline core via multicomponent reactions. These reactions often involve the isomerization of iminium intermediates and can be catalyzed by transition metals . Industrial production methods may involve the use of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to facilitate the cyclization of N-acyl derivatives of β-phenylethylamine .

Analyse Chemischer Reaktionen

4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine undergoes various types of chemical reactions, including:

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse biological activities. Research indicates that these compounds can interact with various biological targets, leading to significant pharmacological effects.

Neuroprotective Properties

Studies have demonstrated that tetrahydroisoquinoline derivatives exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. For instance, a recent study highlighted that certain tetrahydroisoquinoline analogs could diminish amyloid-beta toxicity in Drosophila models of Alzheimer's disease by rescuing phenotypic defects and enhancing motor functions .

Antimicrobial Activity

Tetrahydroisoquinoline compounds have also shown promising antibacterial properties. A review of novel derivatives indicated that some synthesized THIQ analogs were more potent against Gram-negative bacteria than traditional antibiotics like ciprofloxacin and norfloxacin . This suggests potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of tetrahydroisoquinoline derivatives. Variations in the chemical structure can significantly influence their pharmacological effects.

| Structural Feature | Effect on Activity |

|---|---|

| Substituents on the isoquinoline ring | Altered binding affinity to biological targets |

| Chain length variations | Impact on solubility and bioavailability |

| Functional groups | Modulation of pharmacokinetic properties |

Research has shown that specific modifications can enhance the efficacy and selectivity of these compounds against targeted pathogens or disease states .

Synthetic Pathways

The synthesis of 4-(1,2,3,4-tetrahydroisoquinolin-4-yl)butan-2-amine can be achieved through various organic synthesis methods. Recent advancements in synthetic techniques have allowed for more efficient production of this compound and its analogs.

Common Synthetic Methods

- Asymmetric Synthesis : Utilizing chiral catalysts to produce enantiomerically pure compounds.

- Intramolecular Hydroamination : A method reported to yield high purity tetrahydroisoquinoline derivatives through selective reactions .

These methods not only facilitate the production of the compound but also allow for the exploration of new derivatives with potentially enhanced biological activities.

Case Studies and Clinical Implications

Several case studies have documented the therapeutic potential of tetrahydroisoquinoline derivatives:

Alzheimer's Disease Model

In a Drosophila model for Alzheimer's disease, a tetrahydroisoquinoline derivative improved lifespan and motor capabilities while reducing amyloid-beta toxicity . This suggests a potential pathway for developing neuroprotective drugs targeting similar mechanisms in humans.

Antibacterial Efficacy

In laboratory settings, specific THIQ analogs demonstrated effective bactericidal activity against resistant strains of bacteria, indicating their potential role in antibiotic development .

Wirkmechanismus

The mechanism of action of 4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core can interact with various enzymes and receptors, modulating their activity. For instance, some derivatives of tetrahydroisoquinoline are known to function as antineuroinflammatory agents by inhibiting specific enzymes involved in inflammatory pathways .

Vergleich Mit ähnlichen Verbindungen

4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine can be compared with other similar compounds such as:

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butan-1-amine: This compound also contains a tetrahydroisoquinoline core but differs in the position of the substituents.

N-Benzyl tetrahydroisoquinolines: These compounds are known for their antineuroinflammatory properties and are structurally similar to this compound.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound in various fields of research and industry.

Biologische Aktivität

4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine is a compound belonging to the tetrahydroisoquinoline class, which is recognized for its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential applications in medicine and research.

- IUPAC Name : this compound

- Molecular Formula : C13H20N2

- Molecular Weight : 204.31 g/mol

- CAS Number : 137964177

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The tetrahydroisoquinoline core is known to modulate the activity of specific enzymes and receptors:

- Neurotransmitter Receptors : The compound may interact with dopamine and serotonin receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurodegenerative disorders.

- Anti-inflammatory Pathways : Certain derivatives of tetrahydroisoquinolines exhibit anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways (e.g., cyclooxygenase and lipoxygenase) .

- Antimicrobial Activity : Research indicates that the compound may exhibit activity against various pathogens, making it a candidate for further development as an antimicrobial agent .

1. Neuroprotective Effects

Studies have demonstrated that compounds similar to this compound can protect neurons from oxidative stress and apoptosis. These effects are particularly relevant in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's.

2. Antimicrobial Properties

Research has shown that tetrahydroisoquinolines possess antimicrobial activities against a range of bacteria and fungi. For instance, derivatives have been tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results .

3. Potential in Pain Management

Some studies suggest that this compound may act as an analgesic by modulating pain pathways in the central nervous system. This could have implications for developing new pain management therapies.

Case Study 1: Neuroprotection in Animal Models

A study investigating the neuroprotective effects of tetrahydroisoquinoline derivatives showed significant improvements in motor function and reduced neuronal loss in models of Parkinson's disease. These findings suggest that compounds like this compound could be developed into therapeutic agents for neurodegeneration .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against several pathogenic bacteria. The mechanism was linked to disruption of bacterial cell membranes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butan-1-amine | Tetrahydroisoquinoline | Antineuroinflammatory |

| N-Benzyl tetrahydroisoquinolines | Tetrahydroisoquinoline | Antineuroinflammatory |

| 4-(1-methylpyrrolidinyl)butan-2-amines | Pyrrolidine derivative | Analgesic properties |

Eigenschaften

IUPAC Name |

4-(1,2,3,4-tetrahydroisoquinolin-4-yl)butan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-10(14)6-7-12-9-15-8-11-4-2-3-5-13(11)12/h2-5,10,12,15H,6-9,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALYXDIDTXRDTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1CNCC2=CC=CC=C12)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.